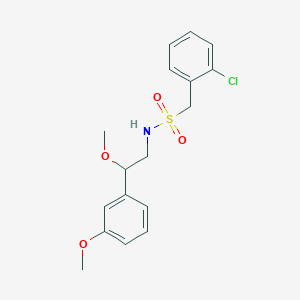

1-(2-氯苯基)-N-(2-甲氧基-2-(3-甲氧基苯基)乙基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

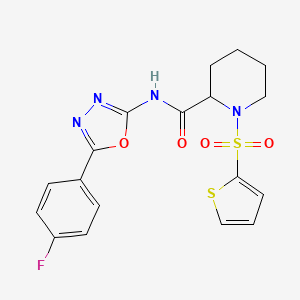

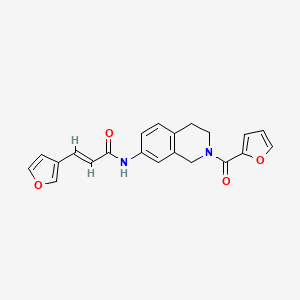

The compound "1-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide" is a derivative of methanesulfonamide, which is a functional group characterized by a sulfonamide moiety attached to a methane group. This particular compound includes additional substituents, such as chloro and methoxy groups, which can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives can involve various chemical reactions. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to the formation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, as demonstrated in the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide . This high reactivity is exploited in further alkylation reactions with aromatic compounds like toluene and anisole. Similarly, N-(2-halophenyl)methanesulfonamides can react with terminal acetylenes in the presence of a palladium catalyst to yield 1-methylsulfonyl-indoles with various functional groups at the 2-position .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives can be quite complex. For example, the structure of N-(2,3-dichlorophenyl)methanesulfonamide shows the N—H bond being syn to both ortho- and meta-chloro substituents, which is a contrast to other similar compounds. The bond parameters are generally consistent with other methanesulfonanilides, with some variations in bond and torsion angles. The amide H atom is positioned in such a way that it is available to a receptor molecule during biological activity, indicating potential for interaction with biological systems .

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in a variety of chemical reactions. The study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) reveals that a proton transfer from the C—H acid to TBD yields an ion pair, with the N—H protons of protonated TBD molecule being hydrogen-bonded with sulfonyl oxygens. This interaction is well-reflected in the FT-IR spectrum of the complex, and the structure is maintained in chloroform, while in acetonitrile, dissociation of the complex occurs .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of chloro and methoxy groups, as well as the sulfonyl moiety, can affect properties such as solubility, boiling and melting points, and reactivity. The hydrogen bonding capability, as seen in the N—H⋯O interactions, can also influence the compound's behavior in different solvents and its potential for forming complexes with other molecules .

科学研究应用

氯代溶剂的职业健康和环境影响

氯苯基基团,作为氯代溶剂的一部分,因职业接触而与各种不良健康影响相关。这些影响包括对中枢神经系统、肝脏、肾脏的毒性以及潜在的致癌性。研究强调需要明确的前瞻性生物标志物研究,以建立从接触到健康结果的明确途径。接触限值的国际差异为自然实验提供了机会,这些实验可以为未来的安全标准和缓解策略提供信息 (Ruder, 2006).

甲烷营养菌和甲烷作为一种资源

对甲烷营养菌(一种代谢甲烷的细菌)的研究显示了在环境修复和生产生物聚合物和脂质等有价值产品的生物技术应用潜力。这项工作强调了甲烷作为产生一系列化合物的碳源的重要性,并提供了关于如何利用甲烷的化学反应性来实现可持续技术的见解 (Strong, Xie, & Clarke, 2015).

甲磺酸乙酯的遗传效应

对甲磺酸乙酯 (EMS)(一种在磺酸盐官能度方面与甲磺酰胺相关的化合物)的研究表明,EMS 在广泛的生物体中具有诱变性。这突出了了解化学化合物(特别是具有烷化能力的化合物,如甲磺酰胺)的诱变潜力的重要性。该研究对与 EMS 接触相关的遗传影响(包括突变和染色体断裂)进行了详细检查 (Sega, 1984).

甲烷氧化和环境应用

使用硫酸盐进行甲烷厌氧氧化 (AOM) 的研究阐明了微生物联合体在甲烷环境归宿中的作用。了解这些过程的脂质生物标记和稳定的碳同位素特征有助于识别参与 AOM 的微生物群落,这对于环境监测和甲烷管理策略至关重要 (Niemann & Elvert, 2008).

属性

IUPAC Name |

1-(2-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO4S/c1-22-15-8-5-7-13(10-15)17(23-2)11-19-24(20,21)12-14-6-3-4-9-16(14)18/h3-10,17,19H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIMAKGWAHBLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)CC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2515231.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide](/img/structure/B2515232.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)